Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate is a complex organic compound with significant applications in medicinal chemistry. It serves as an intermediate in the synthesis of Eribulin mesylate, a potent microtubule inhibitor used in cancer therapy, particularly for metastatic breast cancer. The compound has a CAS number of 185411-11-4 and a molecular formula of C35H72O7Si4, with a molecular weight of 717.28 g/mol .
Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate is classified as an organic compound and falls under the category of silylated derivatives. It is particularly noted for its role in pharmaceutical applications as an intermediate in drug synthesis.
The synthesis of methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate typically involves several key steps:
The reactions are typically carried out under inert conditions to prevent moisture and air interference. Solvents such as dichloromethane and tetrahydrofuran are commonly used due to their ability to dissolve both polar and non-polar reactants effectively.
The molecular structure of methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate is characterized by several key features:
The compound's structural data includes:
Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate undergoes various chemical reactions during its synthesis:
These reactions require careful control of conditions such as temperature and pH to optimize yields and minimize side products. Analytical techniques like NMR spectroscopy and mass spectrometry are employed for monitoring reaction progress and confirming product identity .
The mechanism by which methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate exerts its biological effects primarily relates to its role as an intermediate in synthesizing Eribulin mesylate:
Eribulin's mechanism has been extensively studied; it has shown efficacy against various cancer cell lines through both in vitro and in vivo studies .
Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate typically appears as a white to yellow powder with a purity of ≥98% when synthesized correctly.
Key chemical properties include:
These properties make it suitable for various synthetic applications in organic chemistry and pharmaceuticals .
Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate is primarily used as an intermediate in the synthesis of Eribulin mesylate. This compound plays a crucial role in cancer treatment protocols due to its effectiveness as a microtubule inhibitor .
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3